2-(2-Bromophenyl)thiophene

Regiodivergent catalysis C–H activation Palladium migration

2-(2-Bromophenyl)thiophene (CAS 106851-53-0) is an ortho-bromo-substituted phenylthiophene derivative with the molecular formula C10H7BrS and a molecular weight of 239.13 g/mol. This heterocyclic building block features a thiophene ring directly attached to a bromophenyl group at the ortho position, which imparts distinct steric and electronic properties compared to its meta- and para-isomers.

Molecular Formula C10H7BrS
Molecular Weight 239.13 g/mol
CAS No. 106851-53-0
Cat. No. B017995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)thiophene
CAS106851-53-0
Molecular FormulaC10H7BrS
Molecular Weight239.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=CS2)Br
InChIInChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
InChIKeyGBJBSICXZXSQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)thiophene (CAS 106851-53-0): Ortho-Bromo Phenylthiophene Building Block for Regioselective Cross-Coupling and Spirocyclic Architectures


2-(2-Bromophenyl)thiophene (CAS 106851-53-0) is an ortho-bromo-substituted phenylthiophene derivative with the molecular formula C10H7BrS and a molecular weight of 239.13 g/mol . This heterocyclic building block features a thiophene ring directly attached to a bromophenyl group at the ortho position, which imparts distinct steric and electronic properties compared to its meta- and para-isomers. It is a liquid at ambient temperature (light-red to brown) and exhibits a density of 1.5±0.1 g/cm³, a boiling point of 293.5±15.0 °C at 760 mmHg, and a LogP of 4.35 . The compound serves as a versatile intermediate in Pd-catalyzed cross-couplings and as a key precursor to π-extended polycyclic heteroaromatics and spiro compounds used in organic electronics [1].

Why 2-(2-Bromophenyl)thiophene Cannot Be Replaced by Its Meta- or Para-Isomers in Advanced Cross-Coupling Protocols


Generic substitution of 2-(2-bromophenyl)thiophene with 2-(3-bromophenyl)thiophene or 2-(4-bromophenyl)thiophene fails to replicate the unique regiodivergent reactivity enabled by the ortho-bromo substitution pattern. The proximity of the bromine atom to the thiophene ring in the ortho isomer facilitates palladium-catalyzed 1,4-migration, allowing selective functionalization at the normally unreactive β-position of the thiophene [1]. In contrast, the meta and para isomers lack the spatial arrangement required for this migration pathway and are limited to conventional cross-coupling at the C–Br site. Furthermore, the ortho isomer exhibits distinct physical properties—it is a liquid at room temperature whereas the para isomer is a solid (mp 95–99 °C) —affecting purification, formulation, and handling workflows. These functional and physicochemical divergences underscore why the ortho isomer is not a drop-in replacement for other bromophenylthiophenes.

Quantitative Differentiation of 2-(2-Bromophenyl)thiophene Against Closest Analogs: Head-to-Head Reactivity and Physicochemical Data


Regiodivergent Pd-Catalyzed Functionalization: Ortho Isomer Enables β-Thiophene Arylation Unattainable with Meta/Para Analogs

2-(2-Bromoaryl)thiophenes, including the target ortho isomer, undergo a unique Pd-catalyzed 1,4-migration/direct arylation sequence that functionalizes the β-position of the thiophene ring—a site inaccessible via conventional Suzuki coupling. When the 5-methyl derivative (1a) was subjected to optimized conditions (2 mol% Pd(OAc)₂, KOAc base, DMA, 150 °C), the β-heteroarylated product 2b was obtained in 64% yield with 81% selectivity [1]. In contrast, using K₂CO₃ as base completely diverted the reaction toward Suzuki coupling, affording the 1,2-diheteroaryl-substituted benzene derivative with 100% selectivity [1]. Meta- and para-bromophenylthiophenes lack the ortho-bromo geometry required for the 1,4-migration step and therefore cannot access this regiodivergent pathway [1].

Regiodivergent catalysis C–H activation Palladium migration

Physical State and Thermal Properties Differentiate Ortho from Para Isomer for Purification and Handling

2-(2-Bromophenyl)thiophene exists as a light-red to brown liquid at room temperature with a boiling point of 293.5±15.0 °C (760 mmHg) and a density of 1.5±0.1 g/cm³ . In contrast, its para isomer, 2-(4-bromophenyl)thiophene, is a solid with a melting point of 95–99 °C and a slightly higher boiling point of 307.0±17.0 °C . The ortho isomer also exhibits a higher LogP of 4.35 compared to 4.18 for the para analog , indicating greater lipophilicity.

Physicochemical properties Purification LogP

Ortho-Bromo Substitution Enables Exclusive Access to Spiro-FIT, a Pentacyclic OLED Chromophore

2-(2-Bromophenyl)thiophene serves as the essential precursor for synthesizing spiro[fluorene-9,4′-[4H]indeno[3,2-b]thiophene] (spiro-FIT), a pentacyclic spiro compound with applications in organic light-emitting diodes (OLEDs) . The synthesis involves generating the Grignard reagent from 2-(2-bromophenyl)thiophene and magnesium, followed by reaction with fluorenone and acid-catalyzed cyclization with HCl/HOAc . The ortho-bromo substitution pattern is critical for the spirocyclization step; meta- or para-bromophenylthiophenes would yield linear rather than spiro-fused architectures. The resulting spiro-FIT exhibits well-defined UV/vis absorption and emission spectra, as well as reversible electrochemical behavior [1].

Spiro compounds OLED materials Grignard reaction

Commercial Purity and Physical Form: Ortho Isomer Offers Liquid Handling Advantage Over Solid Para Analog

Commercially available 2-(2-bromophenyl)thiophene is supplied as a liquid with a purity specification of 95% (Sigma-Aldrich, AKSci) . In comparison, the para isomer, 2-(4-bromophenyl)thiophene, is offered as a solid (white to light yellow powder) with a higher typical purity of ≥97% but requires dissolution prior to use in many liquid-phase reactions . The liquid form of the ortho isomer eliminates the need for solvent-assisted transfer and may reduce preparation time in automated synthesis workflows.

Procurement Purity Physical form

Ortho-Specific Pd 1,4-Migration Enables β-Functionalization Yields Ranging from 35% to 71% Across Diverse Heteroarenes

The Pd-catalyzed 1,4-migration/direct arylation protocol demonstrated yields of β-heteroarylated products ranging from 35% to 71% across a panel of 2-(2-bromoaryl)thiophene substrates and heteroarene partners [1]. For example, 2-(2-bromophenyl)-5-hexylthiophene (1b) reacted with 2-acetylthiophene and cyclopropyl-2-thienylketone to give products in 57% and 61% yield, respectively. The 5-chloro derivative (1c) afforded 69% and 71% yields with 2-acetylthiophene and 2-propionylthiophene. Even more sterically demanding partners, such as 2-isopropyl-4-methylthiazole, provided the desired products in 35–65% yields [1]. These yields are contingent on the ortho-bromo substitution pattern; meta and para isomers do not undergo this transformation at all, limiting their utility to conventional cross-coupling only.

C–H functionalization β-arylation Heteroarene coupling

Optimal Use Cases for 2-(2-Bromophenyl)thiophene Driven by Regiodivergent Reactivity and Unique Physicochemical Profile


Regiodivergent Synthesis of 1,2-Diheteroarylbenzenes vs. β-Functionalized 2-Arylthiophenes

Researchers requiring a single precursor that can be selectively diverted to two distinct structural classes should prioritize 2-(2-bromophenyl)thiophene. By simply switching the base from K₂CO₃ to KOAc, the same starting material undergoes either classical Suzuki coupling (producing 1,2-diheteroaryl-substituted benzenes) or Pd-catalyzed 1,4-migration/direct arylation (yielding β-heteroarylated 2-arylthiophenes) [1]. This regiodivergent control is not available with meta- or para-bromophenylthiophenes and provides a powerful tool for constructing diverse compound libraries from a single building block [1].

Synthesis of Spiro-FIT and Related Pentacyclic Chromophores for OLED Research

The ortho-bromo substitution pattern of 2-(2-bromophenyl)thiophene is uniquely suited for the preparation of spiro[fluorene-9,4′-[4H]indeno[3,2-b]thiophene] (spiro-FIT), a pentacyclic spiro compound with favorable photoluminescence and electrochemical properties for OLED applications [2]. The Grignard-mediated coupling with fluorenone followed by acid-catalyzed cyclization proceeds efficiently only with the ortho isomer; meta and para isomers fail to produce the required spiro framework. Procurement of the correct isomer is therefore non-negotiable for this synthetic route .

Liquid-Phase Automated Synthesis and High-Throughput Experimentation

Because 2-(2-bromophenyl)thiophene is supplied as a liquid (light-red to brown) at room temperature, it is ideally suited for automated liquid-handling platforms and high-throughput experimentation workflows where dissolution of solid reagents adds time and variability . In contrast, the solid para isomer requires pre-dissolution, increasing the number of unit operations and potential for weighing errors. The ortho isomer's liquid form also facilitates direct use in continuous flow reactors, enabling more streamlined process development .

Building Block for π-Extended Polycyclic Heteroaromatics in Organic Electronics

The ability of 2-(2-bromophenyl)thiophene to undergo Pd-catalyzed 1,4-migration followed by intramolecular direct arylation provides a concise route to naphtho[1,2-b:3,4-c′]dithiophenes and related fused heteroaromatics [1]. These π-extended systems are valuable as semiconducting materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ortho isomer's unique reactivity profile enables one-pot multi-step syntheses of these complex architectures, a feat not achievable with other bromophenylthiophene regioisomers [1].

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